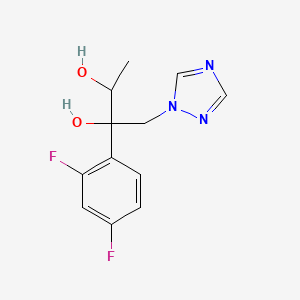
(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is a synthetic organic compound that belongs to the class of triazole antifungal agents. This compound is known for its potent antifungal properties and is used in various pharmaceutical applications to treat fungal infections. Its structure includes a triazole ring, a difluorophenyl group, and a butanediol moiety, which contribute to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Formation of the Butanediol Moiety: The butanediol moiety is synthesized through a series of reduction and protection-deprotection steps, starting from a suitable diol precursor.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or sulfonates under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Used in the development of antifungal drugs to treat infections caused by fungi such as Candida and Aspergillus.
Industry: Employed in the formulation of antifungal coatings and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is involved in the biosynthesis of ergosterol.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action but different structural features.
Itraconazole: A triazole antifungal with a broader spectrum of activity and different pharmacokinetic properties.
Voriconazole: A triazole antifungal with enhanced activity against certain fungal species.
Uniqueness
(2S,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is unique due to its specific structural features, such as the presence of the difluorophenyl group and the butanediol moiety, which contribute to its distinct antifungal activity and pharmacokinetic profile. Its ability to inhibit lanosterol 14α-demethylase with high specificity makes it a valuable compound in antifungal therapy.
Propiedades
Fórmula molecular |
C12H13F2N3O2 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3 |
Clave InChI |
LSCNANBNVFQJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













